Ethyl 4-(2,4-dichloro-phenoxy)butanoate
Description
Ethyl 4-(2,4-dichloro-phenoxy)butanoate (CAS 82720-42-1) is an organochlorine ester characterized by a butanoate backbone substituted with a 2,4-dichlorophenoxy group at the 4-position. It is synthesized for applications in organic synthesis and pharmaceutical intermediates, with a purity of 95% as per commercial standards . The compound’s structure combines lipophilic chlorinated aromatic moieties with an ester functional group, influencing its reactivity and solubility profile.
Properties
Molecular Formula |
C12H14Cl2O3 |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
BJGKRICBCYVRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table highlights key structural and physicochemical distinctions between Ethyl 4-(2,4-dichloro-phenoxy)butanoate and analogous esters:
*Example from a patent application ; exact substituent complexity varies.
Key Observations:
- Chlorination vs. Bromination: Ethyl 4-(3-bromophenyl)butanoate replaces chlorine atoms with bromine, increasing molecular weight slightly (271.15 vs. 289.15 g/mol) and altering electronic properties due to bromine’s polarizability .
- Dioxo Functionalization: Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate introduces two ketone groups, enhancing electrophilicity and reactivity compared to the parent ester .
- Heterocyclic Derivatives: Ethyl 4-(3-ethyl-4-heterocyclic)butanoate features fused nitrogen-rich rings, likely targeting kinase inhibition or receptor modulation in drug discovery .
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